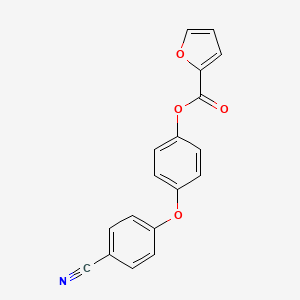

4-(4-cyanophenoxy)phenyl 2-furoate

Description

4-(4-Cyanophenoxy)phenyl 2-furoate is a phenyl ester derivative of 2-furoic acid, featuring a 4-cyanophenoxy substituent on the phenyl ring.

Properties

IUPAC Name |

[4-(4-cyanophenoxy)phenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c19-12-13-3-5-14(6-4-13)22-15-7-9-16(10-8-15)23-18(20)17-2-1-11-21-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSHIYWBPUWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(4-cyanophenoxy)phenyl 2-furoate with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications/Notes | References |

|---|---|---|---|---|---|

| This compound (Target) | C₁₈H₁₂N₂O₄ (inferred) | 320.30 (calculated) | 4-Cyanophenoxy | Hypothetical compound; potential use in materials or medicinal chemistry. | N/A |

| 4-(Ethoxycarbonyl)phenyl 2-furoate | C₁₄H₁₂O₅ | 260.24 | Ethoxycarbonyl | Intermediate in organic synthesis; studied for esterification reactivity. | |

| 4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate | C₁₉H₁₄N₂O₄ | 334.33 | Benzoylcarbohydrazonoyl | Research chemical; potential applications in coordination chemistry. | |

| Diloxanide furoate (4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate) | C₁₄H₁₃Cl₂NO₄ | 342.17 | N-methyl-2,2-dichloroacetamido | Approved antiparasitic API; treats intestinal amoebiasis. | |

| 4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 2-furoate | C₂₂H₂₀N₄O₅ (inferred) | 428.42 (calculated) | Hydrazono-methyl with toluidine derivative | Complex structure; possible use in targeted drug delivery or metal chelation. |

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The ethoxycarbonyl group in is electron-withdrawing, enhancing ester hydrolysis susceptibility compared to the cyanophenoxy group, which is less polar but may improve thermal stability . Dichloroacetamido () introduces chlorine atoms, increasing lipophilicity and biological membrane permeability, critical for its antiparasitic activity .

Biological Activity: Diloxanide furoate’s efficacy against protozoans is attributed to the dichloroacetamido moiety, which disrupts parasitic metabolism.

Synthetic Accessibility: The cyanophenoxy group requires precise coupling of 4-cyanophenol with 2-furoyl chloride, analogous to the synthesis of 4-(ethoxycarbonyl)phenyl 2-furoate . Diloxanide furoate’s synthesis involves N-methylation and dichloroacetylation, steps that complicate scalability compared to simpler ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.